molecular formula C27H25NO5 B6502691 3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-58-4

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B6502691
CAS No.: 929440-58-4
M. Wt: 443.5 g/mol
InChI Key: BEYYMDWGMJPJTR-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an aldehyde.

    Introduction of the oxazine ring: This step often involves the reaction of the chromene intermediate with an amine and a suitable aldehyde or ketone.

    Functional group modifications:

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Material Science: Due to its unique structure, this compound could be used in the development of new materials with specific optical or electronic properties.

    Chemical Biology: Researchers may use this compound to study biological pathways and molecular interactions, particularly those involving chromene and oxazine derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one include other chromene and oxazine derivatives These compounds may share some structural features but differ in their functional groups or overall molecular architecture

References

For further reading and detailed information, you can refer to the following sources:

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(2-ethylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-4-17-7-5-6-8-22(17)28-14-20-23(33-16-28)12-10-19-26(29)21(15-32-27(19)20)18-9-11-24(30-2)25(13-18)31-3/h5-13,15H,4,14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYYMDWGMJPJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)OC)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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